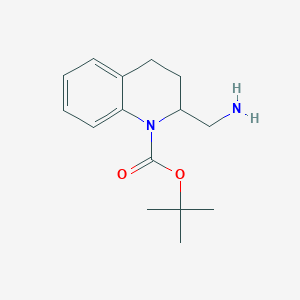
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline is an important organic reagent . It is also known as tert-butyl 2-(aminomethyl)-3,4-dihydro-1(2H)-quinolinecarboxylate .
Molecular Structure Analysis
The molecular formula of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline is C15H22N2O2 . The InChI code is 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12(10-16)9-8-11-6-4-5-7-13(11)17/h4-7,12H,8-10,16H2,1-3H3 .Physical And Chemical Properties Analysis
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline has a molecular weight of 262.34 . It is a pale-yellow to yellow-brown liquid .Applications De Recherche Scientifique
Synthesis of Opioid Peptidomimetics
Researchers have explored the synthesis of unnatural amino acids, like Boc-2',6'-dimethyl-l-tyrosine, utilizing tetrahydroquinoline (THQ) scaffolds for creating synthetic opioid ligands. These compounds, featuring residues at the N-terminus, often exhibit enhanced potency across various opioid receptor types. The facile synthesis of these derivatives opens new avenues in opioid peptidomimetic design, showcasing the potential of tetrahydroquinoline derivatives in developing novel analgesics (Bender et al., 2015).
Solid-Phase Synthesis of Tetrahydroisoquinoline Derivatives
Solid-phase synthesis techniques have been employed to create tetrahydroisoquinoline derivatives, starting from BOC-protected amino acids. This approach facilitates the preparation of compounds containing the tetrahydroisoquinoline ring system, demonstrating the versatility of such derivatives in synthetic chemistry. The methodology allows for the efficient synthesis of a wide array of tetrahydroisoquinoline carboxamides, highlighting the adaptability of 2-aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline derivatives in chemical synthesis (Bunin et al., 2004).
Anticancer Activity of Tetrahydroisoquinoline Derivatives
The anticancer potential of substituted 1,2,3,4-tetrahydroisoquinolines has been investigated, with derivatives showing potent cytotoxicity against various cancer cell lines. This research underscores the importance of the tetrahydroisoquinoline moiety in the development of new anticancer drugs, providing a foundation for the exploration of novel therapeutic agents based on this scaffold (Redda et al., 2010).
Enantioselective Synthesis and Applications
The enantioselective synthesis of chiral 2-substituted 1,2,3,4-tetrahydroquinolines has been achieved, showcasing the application of these derivatives in creating biologically active molecules and natural product synthesis. Such developments highlight the utility of 2-aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline derivatives in accessing chiral compounds with potential pharmacological activities (Shao et al., 2018).
Novel CNS Agents Development
Research into the synthesis of 4-aminomethyl-1,2,3,4-tetrahydroisoquinoline derivatives as potential CNS agents has been conducted, focusing on amino-acid neurotransmitter systems. Some derivatives exhibited high affinity for the NMDA receptor, indicating the potential of these compounds in developing treatments for neurological disorders (Bonnaud et al., 1993).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12(10-16)9-8-11-6-4-5-7-13(11)17/h4-7,12H,8-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPOCVIPRLCCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373390 | |
| Record name | 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline | |
CAS RN |
811842-15-6 | |
| Record name | 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811842-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





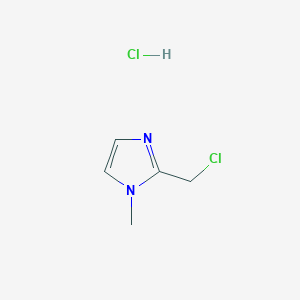
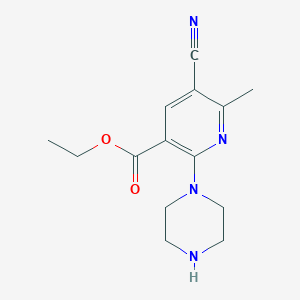
![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)
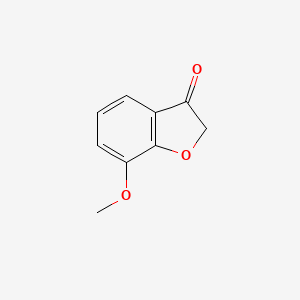
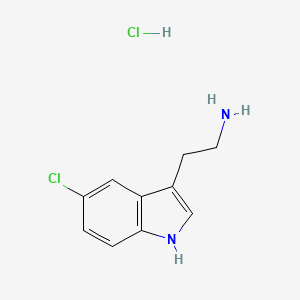
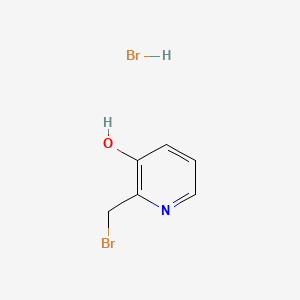
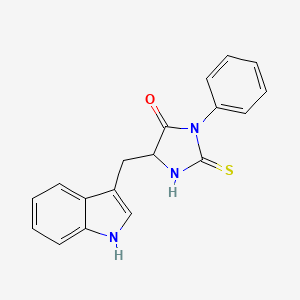
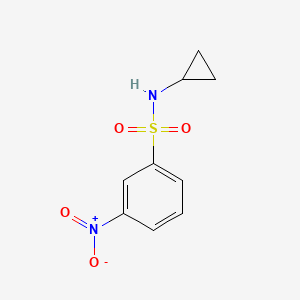


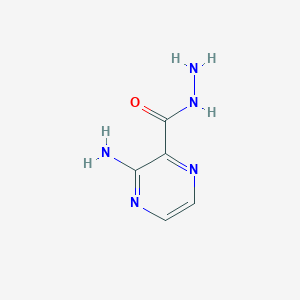
![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)